Cas no 83950-11-2 (Naphth[2,3-c]acridine-5,8,14(13H)-trione,6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-)

Naphth[2,3-c]acridine-5,8,14(13H)-trione,6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- structure
83950-11-2 structure
Product name:Naphth[2,3-c]acridine-5,8,14(13H)-trione,6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-
CAS No:83950-11-2
MF:C52H26N7O7Br
MW:940.709540000001
CID:724940
PubChem ID:16131284

Naphth[2,3-c]acridine-5,8,14(13H)-trione,6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- Chemical and Physical Properties

Names and Identifiers

    • Naphth[2,3-c]acridine-5,8,14(13H)-trione,6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-
    • 6-[[4,6-bis[(9,10-dihydro-9,10-dioxoanthryl)amino]-1,3,5-triazin-2-yl]amino]-10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione
    • 6-[[4,6-bis[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione
    • Naphth[2,3-c]acridine-5,8,14(13H)-trione,6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-
    • DTXSID6072897
    • Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-
    • Naphth(2,3-c)acridine-5,8,14(13H)-trione, 6-((4,6-bis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)-1,3,5-triazin-2-yl)amino)-10-bromo-
    • 83950-11-2
    • EINECS 281-466-4
    • 6-((4,6-Bis((9,10-dihydro-9,10-dioxoanthryl)amino)-1,3,5-triazin-2-yl)amino)-10-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione
    • NS00038370
    • Inchi: InChI=1S/C52H26BrN7O7/c53-23-19-20-34-32(21-23)45(63)33-22-37(40-41(42(33)54-34)49(67)29-14-6-5-13-28(29)48(40)66)57-52-59-50(55-35-17-7-15-30-38(35)46(64)26-11-3-1-9-24(26)43(30)61)58-51(60-52)56-36-18-8-16-31-39(36)47(65)27-12-4-2-10-25(27)44(31)62/h1-22H,(H,54,63)(H3,55,56,57,58,59,60)
    • InChI Key: LHPYJXQUACOTLP-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)NC5=C6C(=C7C(=C5)C(=O)C8=C(N7)C=CC(=C8)Br)C(=O)C9=CC=CC=C9C6=O)NC1=CC=CC2=C1C(=O)C1=CC=CC=C1C2=O

Computed Properties

  • Exact Mass: 939.107709
  • Monoisotopic Mass: 939.107709
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 67
  • Rotatable Bond Count: 6
  • Complexity: 1960
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 11.8
  • Topological Polar Surface Area: 206

Experimental Properties

  • Density: 1.675
  • Refractive Index: 1.82

Naphth[2,3-c]acridine-5,8,14(13H)-trione,6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- Related Literature

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.